2-Methyl-4-pentenoic acid

Descripción general

Descripción

El ácido 2-metil-4-pentenoico es un compuesto orgánico con la fórmula molecular C6H10O2. Es un ácido graso de cadena ramificada conocido por su olor a queso y se utiliza como materia prima para sabores frutales o como potenciador de fragancias afrutadas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido 2-metil-4-pentenoico se puede sintetizar a través de un proceso de varios pasos. Un método común implica la reacción del malonato de dietilo con sulfato de dimetilo como agente metilante en presencia de etilato de sodio. Esta reacción produce malonato de dietilo metilado, que luego se alquila usando cloruro de alilo en presencia de etilato de sodio. El paso final implica la descarboxilación para producir ácido 2-metil-4-pentenoico .

Métodos de Producción Industrial: Los métodos de producción industrial para el ácido 2-metil-4-pentenoico generalmente implican rutas sintéticas similares pero a una escala mayor. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la eficiencia.

Análisis De Reacciones Químicas

El ácido 2-metil-4-pentenoico experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar los aldehídos o ácidos carboxílicos correspondientes utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción pueden convertirlo en alcoholes utilizando agentes reductores como hidruro de litio y aluminio.

Sustitución: Puede experimentar reacciones de sustitución donde el doble enlace es el objetivo, lo que lleva a la formación de diferentes productos sustituidos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación, agentes reductores para la reducción y halógenos u otros electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones incluyen aldehídos, alcoholes y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Flavoring Agent

2-Methyl-4-pentenoic acid is primarily utilized as a flavoring agent in food products. It is recognized for its fruity notes, making it suitable for enhancing flavors in beverages, confections, and baked goods. The compound is often employed to create fruit-flavored products by mimicking natural fruit aromas.

Case Study: Fruit Flavor Enhancement

A study conducted by Thermo Scientific demonstrated that this compound could significantly enhance the fruity characteristics of various food products. The compound was incorporated into a range of fruit-flavored syrups and beverages, resulting in improved sensory profiles and consumer acceptance scores.

Fragrance Industry

In addition to its role as a flavoring agent, this compound is also used in the fragrance industry. Its unique odor profile contributes to the formulation of fruity fragrances and can be found in perfumes and personal care products.

Case Study: Fragrance Development

Research published in the International Journal of Cosmetic Science highlighted the effectiveness of this compound as a key ingredient in developing a new line of fruity perfumes. The study noted that the compound's ability to blend well with other fragrance components allowed for the creation of complex scent profiles that appealed to consumers.

Chemical Synthesis

The compound serves as an important intermediate in organic synthesis. It can be used to produce various esters and other derivatives that are valuable in both industrial applications and academic research.

Applications in Organic Chemistry

In organic chemistry, this compound can undergo various reactions such as esterification and polymerization. Its derivatives are explored for their potential use in creating biodegradable polymers and other eco-friendly materials.

Research and Development

Ongoing research focuses on expanding the applications of this compound beyond flavoring and fragrance. Studies are investigating its potential use in pharmaceuticals due to its unique chemical properties.

Potential Pharmaceutical Applications

Recent studies have indicated that derivatives of this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Researchers are exploring its role as a potential precursor for drug synthesis, particularly in developing treatments for metabolic disorders.

Mecanismo De Acción

El mecanismo de acción del ácido 2-metil-4-pentenoico implica su interacción con objetivos moleculares y vías específicas. Puede actuar como un ligando para ciertos receptores o enzimas, modulando su actividad. Los objetivos moleculares y vías exactos pueden variar según la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

El ácido 2-metil-4-pentenoico se puede comparar con otros compuestos similares como:

Ácido 2-metil-2-pentenoico: Otro ácido graso de cadena ramificada con características estructurales similares pero diferente reactividad y aplicaciones.

Ácido 4-metil-2-pentenoico: Un compuesto con un esqueleto de carbono similar pero diferentes grupos funcionales, lo que lleva a propiedades químicas y usos distintos.

Éster metílico de ácido 2-metil-4-pentenoico: Un derivado de éster con diferentes propiedades físicas y químicas, a menudo utilizado en diferentes aplicaciones

La singularidad del ácido 2-metil-4-pentenoico radica en su estructura específica, que imparte reactividad química y propiedades sensoriales distintas, lo que lo convierte en valioso en diversas aplicaciones científicas e industriales.

Actividad Biológica

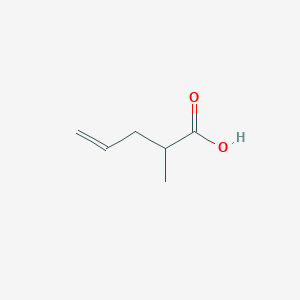

2-Methyl-4-pentenoic acid, also known as (R)-2-methylpent-4-enoic acid or methylallylacetic acid, is an organic compound with the chemical formula CHO. This compound belongs to the class of methyl-branched fatty acids and has garnered attention in various fields, including biochemistry and pharmacology, due to its unique structural properties and potential biological activities.

- Molecular Weight : 114.142 g/mol

- CAS Number : 1575-74-2

- IUPAC Name : 2-methylpent-4-enoic acid

- Structure :

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential applications in medicinal chemistry and environmental science. Notably, its role as a reagent in synthesizing chiral compounds has been documented, particularly in the synthesis of the drug Sacubitril, which is used for heart failure treatment .

1. Pharmacological Applications

Research indicates that this compound can serve as a precursor for various bioactive compounds. Its ability to introduce chirality into molecules makes it valuable in drug synthesis. For instance, it has been utilized in the preparation of Sacubitril, enhancing the efficacy of this cardiovascular medication .

2. Enzymatic Activity

Studies have demonstrated that this compound can influence enzymatic reactions. A notable study on the bromolactonization of 4-pentenoic acid revealed that high concentrations of this compound could inhibit enzyme activity significantly. This inhibition was attributed to substrate coordination with the enzyme's active site, showcasing the compound's potential regulatory role in biochemical pathways .

Environmental Impact

In environmental science, this compound has been investigated for its role in bioremediation. Research indicates that it can enhance the tolerance of certain plants to saline conditions when combined with specific bacterial strains. This suggests its potential utility in improving soil health and crop resilience in saline environments .

Data Table: Biological Activities and Applications

Case Studies

-

Synthesis of Sacubitril :

- Objective : To explore the utility of this compound in drug synthesis.

- Findings : The compound was successfully used to introduce a chiral center into Sacubitril, demonstrating its significance in pharmaceutical chemistry.

- Enzymatic Studies :

- Halophytoremediation Research :

Propiedades

IUPAC Name |

2-methylpent-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3,5H,1,4H2,2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRZYSHVZOELOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883698 | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

195.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, slightly soluble in water, soluble in alcohol and most fixed oils | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.92 | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/356/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1575-74-2 | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentenoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-1-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.914 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29HK385L3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-4-pentenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031158 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.